2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
Description
This compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted at positions 2 and 5. The 2-position is occupied by a 3-fluorobenzyl group, while the 6-position contains a 4-(4-methoxyphenyl)piperazine-1-carbonyl moiety.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-31-20-7-5-19(6-8-20)26-11-13-27(14-12-26)23(30)21-9-10-22(29)28(25-21)16-17-3-2-4-18(24)15-17/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSHFZJQYJNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyridazinone core substituted with a fluorobenzyl group and a piperazine moiety. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including:
- Monoamine Oxidase Inhibition : Studies indicate that similar pyridazinone derivatives exhibit significant inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, which may have implications for treating mood disorders .
- Dopamine Receptor Modulation : The compound may act as a selective ligand for dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric conditions .
2. Pharmacological Effects
Research findings suggest that this compound may exhibit several pharmacological effects:
- Antidepressant Activity : Due to its MAO inhibitory effects, it has potential antidepressant properties. Compounds with similar structures have shown efficacy in preclinical models of depression .
- Neuroprotective Effects : The modulation of neurotransmitter levels could confer neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases .
3. Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. Preliminary results indicate that at specific concentrations, the compound does not induce significant cytotoxicity, suggesting a favorable safety profile for therapeutic applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H24FN3O3 |
| Molecular Weight | 373.42 g/mol |
| IC50 (MAO-B inhibition) | 0.013 µM |
| Cytotoxicity (L929 cells) | IC50 = 120.6 µM |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on MAO Inhibition : A series of pyridazinone derivatives were synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. The most potent inhibitors demonstrated IC50 values in the low nanomolar range, indicating strong potential for treating mood disorders .
- Dopamine Receptor Selectivity : Research on compounds structurally similar to our target has shown selective binding to D3 receptors with low off-target effects, supporting their use in neuropharmacology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone Derivatives with Piperazine Substitutions
2-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone (IVe)
- Structural Differences : IVe replaces the piperazine-1-carbonyl group with a piperazinylmethyl linker.
- Biological Activity : IVe demonstrated potent analgesic and anti-inflammatory activity (surpassing acetylsalicylic acid in writhing tests) without gastric ulcerogenicity, attributed to the 4-methoxyphenyl group’s role in enhancing bioavailability and receptor binding .
- SAR Insight : The 4-methoxyphenyl substituent is critical for activity, while the fluorophenylpiperazine fragment may modulate selectivity.
6-(4-(4-Chlorophenyl/4-Fluorophenyl/Phenyl)piperazin-1-yl)pyridazin-3(2H)-one Derivatives
Role of the 3-Fluorobenzyl Group
4-(4-Fluorobenzyl)piperazine Derivatives
Pyridazinones with Alternative Substituents
2-(2-Aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one Hydrochloride
- Structural Differences: Replaces the 3-fluorobenzyl group with an aminoethyl side chain .
- Functional Impact: The aminoethyl group introduces basicity, which could alter solubility and membrane permeability compared to the lipophilic 3-fluorobenzyl moiety.
899189-76-5: 2-(3-Chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Key Structure-Activity Relationship (SAR) Findings
- 4-Methoxyphenyl Group : Consistently associated with enhanced biological activity (e.g., anti-inflammatory effects in IVe) due to improved solubility and hydrogen bonding .
- Fluorine Substitution : Meta-fluorine on the benzyl group may optimize steric and electronic profiles compared to para-substituted analogs .
- Piperazine-1-Carbonyl Linkage : The carbonyl group likely enhances rigidity and stability compared to methylene linkers, affecting pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
